molecular formula C21H16O5 B14451701 Benzyl 2-[(phenoxycarbonyl)oxy]benzoate CAS No. 78899-24-8

Benzyl 2-[(phenoxycarbonyl)oxy]benzoate

Cat. No.: B14451701
CAS No.: 78899-24-8
M. Wt: 348.3 g/mol
InChI Key: DUMRFSPPHNOHFF-UHFFFAOYSA-N
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Description

Benzyl 2-[(phenoxycarbonyl)oxy]benzoate (CAS 78899-24-8) is an aromatic ester with the molecular formula C₂₁H₁₆O₅. Its structure features a benzyl ester group attached to a benzoic acid backbone, further substituted with a phenoxycarbonyloxy moiety at the ortho position. The compound is identified by the SMILES notation C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2OC(=O)OC3=CC=CC=C3 and InChIKey DUMRFSPPHNOHFF-UHFFFAOYSA-N .

Properties

CAS No.

78899-24-8

Molecular Formula

C21H16O5

Molecular Weight

348.3 g/mol

IUPAC Name

benzyl 2-phenoxycarbonyloxybenzoate

InChI

InChI=1S/C21H16O5/c22-20(24-15-16-9-3-1-4-10-16)18-13-7-8-14-19(18)26-21(23)25-17-11-5-2-6-12-17/h1-14H,15H2

InChI Key

DUMRFSPPHNOHFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2OC(=O)OC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl 2-[(phenoxycarbonyl)oxy]benzoate can be synthesized through several methods. One common method involves the esterification of benzoic acid with benzyl alcohol and phenol in the presence of a catalyst. The reaction typically requires an acidic or basic catalyst to proceed efficiently. The reaction conditions often include heating the mixture to a specific temperature to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity. Industrial methods may use continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-[(phenoxycarbonyl)oxy]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzoic acid derivatives.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: The benzyl and phenoxycarbonyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻).

Major Products Formed

    Oxidation: Benzoic acid and its derivatives.

    Reduction: Benzyl alcohol and phenol.

    Substitution: Various substituted benzyl and phenoxycarbonyl compounds.

Scientific Research Applications

Benzyl 2-[(phenoxycarbonyl)oxy]benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 2-[(phenoxycarbonyl)oxy]benzoate involves its interaction with biological targets. It exerts toxic effects on the nervous system of parasites, leading to their death. The compound is also toxic to mite ova, although the exact mechanism is not fully understood . In vitro studies have shown that it can kill mites within minutes by disrupting their nervous system .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between Benzyl 2-[(phenoxycarbonyl)oxy]benzoate and related compounds:

Compound Name Molecular Formula Substituents/Functional Groups Key Properties/Applications References
This compound C₂₁H₁₆O₅ Phenoxycarbonyloxy (ortho), benzyl ester Potential synthetic intermediate
Benzyl benzoate C₁₄H₁₂O₂ Simple benzyl ester Balsamic odor; insecticide, pharmaceutical
Benzyl 2-acetyloxybenzoate C₁₆H₁₄O₄ Acetyloxy (ortho), benzyl ester Acetylsalicylate derivative; lab reagent
Benzyl 2-(benzyloxy)benzoate C₂₁H₁₈O₃ Benzyloxy (ortho), benzyl ester Used in xanthone synthesis
Phenacyl benzoate C₁₅H₁₂O₃ Phenacyl ester (ketone group) Photo-removable protecting group
Methyl 2-{[2-(methoxycarbonyl)phenoxycarbonyl]oxy}benzoate C₁₇H₁₄O₈ Methoxycarbonyl and carbonate linkages Model compound for hydrolysis studies

Physical and Chemical Properties

  • Simpler esters like methyl benzoate exhibit distinct odors (e.g., cananga-like), influenced by alkyl chain length .
  • Thermal Stability :

    • Benzyl benzoate has a reported boiling point of ~295°C , while brominated derivatives (e.g., Benzyl 2-(benzyloxy)-5-bromobenzoate) likely exhibit higher molecular weights and altered thermal profiles .

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